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molecular formula C8H13NO B8606680 1-(1-Oxo-2-butenyl)pyrrolidine

1-(1-Oxo-2-butenyl)pyrrolidine

Cat. No. B8606680
M. Wt: 139.19 g/mol
InChI Key: MMSZAOIJVLACFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04981853

Procedure details

3-Methylacryloyl chloride was reacted with pyrrolidine by the method of Example 14 to give the title amide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]=[CH:3][C:4](Cl)=[O:5].[NH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1>>[O:5]=[C:4]([N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1)[CH:3]=[CH:2][CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(C=CC)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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